Sodium nitrite

Catalog No.
S655677
CAS No.
7632-00-0
M.F
NaNO2
NNaO2
M. Wt
68.995 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium nitrite

CAS Number

7632-00-0

Product Name

Sodium nitrite

IUPAC Name

sodium;nitrite

Molecular Formula

NaNO2
NNaO2

Molecular Weight

68.995 g/mol

InChI

InChI=1S/HNO2.Na/c2-1-3;/h(H,2,3);/q;+1/p-1

InChI Key

LPXPTNMVRIOKMN-UHFFFAOYSA-M

SMILES

N(=O)[O-].[Na+]

Solubility

greater than or equal to 100 mg/mL at 66° F (NTP, 1992)
Sol in water; moderately sol in methanol; sparingly soluble in diethyl ether
Slightly soluble in ethanol
Sol in 1.5 parts cold, 0.6 parts boiling water.
84.8 g/100 g of water at 25 °C
0.3 G/100 CC ETHER AT 20 °C; 4.4 G/100 CC METHANOL AT 20 °C; 3 G/100 CC ABS ALC AT 20 °C; VERY SOL IN AMMONIA.
Solubility in water, g/100ml at 20 °C: 82

Synonyms

Nitrite, Sodium, Sodium Nitrite

Canonical SMILES

N(=O)[O-].[Na+]

Isomeric SMILES

N(=O)[O-].[Na+]

Food Science and Preservation:

  • Antimicrobial activity: Sodium nitrite is a well-established food preservative, inhibiting the growth of foodborne pathogens like Clostridium botulinum, which causes botulism.
  • Color enhancement: Sodium nitrite reacts with myoglobin in meat to form nitrosylmyoglobin, creating the characteristic pink color and enhancing product appearance.

Important considerations:

  • Potential carcinogenicity: The International Agency for Research on Cancer (IARC) has classified sodium nitrite as "probably carcinogenic to humans" under specific conditions, where it reacts with other molecules to form N-nitroso compounds.
  • Dosage and safety: Strict regulations govern sodium nitrite use in food, with established safe limits to minimize potential health risks.

Biomedical Research:

  • Nitric oxide (NO) precursor: Sodium nitrite can be converted to NO, a crucial signaling molecule involved in various physiological processes. [Source: ]
  • Vascular research: NO regulates blood flow and vessel function. Sodium nitrite is used to study these pathways and potential therapeutic applications. [Source: ]
  • Cancer research: NO plays a complex role in cancer development and progression. Sodium nitrite is used to investigate its potential impact on tumor growth and therapy. [Source: ]

Important considerations:

  • Dose-dependent effects: NO can have both beneficial and detrimental effects depending on the dose and context. Careful experimentation and interpretation are needed.
  • Specificity and potential side effects: Understanding the specific mechanisms of action and potential off-target effects of sodium nitrite in different research models is crucial.

Environmental Research:

  • Nitrogen cycle studies: Sodium nitrite is a key component of the nitrogen cycle, influencing ecosystem dynamics and water quality. [Source: ]
  • Pollution monitoring: Sodium nitrite levels in water bodies can be used as indicators of agricultural or industrial pollution.

Important considerations:

  • Natural vs. anthropogenic sources: Distinguishing between natural and human-induced sources of sodium nitrite is crucial for accurate environmental assessment.
  • Impact on aquatic ecosystems: Understanding the potential effects of sodium nitrite on aquatic organisms and overall ecosystem health is important.

Physical Description

Sodium nitrite appears as a yellowish white crystalline solid. Noncombustible but will accelerate the burning of combustible material. If large quantities are involved in a fire or if the combustible material is finely divided, an explosion may result. If contaminated by ammonium compounds, spontaneous decomposition can occur and the resulting heat may ignite surrounding combustible material. Prolonged exposure heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material. Used as a food preservative, and to make other chemicals.
Sodium nitrite solution appears as a clear colorless to yellow solution. Harmful to the environment and somewhat toxic. Used as a preservative, and to make other chemicals.
DryPowder; DryPowder, Liquid; Liquid; OtherSolid; OtherSolid, Liquid; PelletsLargeCrystals; PelletsLargeCrystals, Liquid
White crystalline powder or yellowish lumps
HYGROSCOPIC WHITE-TO-YELLOW SOLID IN VARIOUS FORMS.

Color/Form

White, orthorhombic crystals
White or slightly yellow granules, rods, or powder
Slightly yellowish or white crystals, pellets, sticks or powde

Boiling Point

Decomposes at 608° F (NTP, 1992)
239 °F at 760 mm Hg (USCG, 1999)

Density

2.17 at 68 °F (USCG, 1999)
1.32 at 60.8 °F (USCG, 1999)
2.17
2.2 g/cm³

LogP

-3.7

Melting Point

520 °F (NTP, 1992)
30 °F (USCG, 1999)
271 °C

UNII

M0KG633D4F

GHS Hazard Statements

H272: May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H301: Toxic if swallowed [Danger Acute toxicity, oral];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Therapeutic Uses

Antidotes ...
Has been used as a vasodilator; as a circulatory (blood pressure) depressant and to relieve smooth muscle spasm.
Antidote for cyanide poisoning.
MEDICATION (VET): In cyanide poisoning.
/Cyanide antidote:/ Adults, oxygen therapy should be initiated and amyl nitrite inhaled from the crushable ampules for 30 seconds of every minute until an intravenous route is established. Amyl nitrite then is discontinued and all of the sodium nitrite (300 mg) in the 10 ml ampule is administered intravenously. The 12.5 g of sodium thiosulfate contained in the 50 ml ampule is then administered intravenously. If symptoms persist, a second dose of sodium nitrite (one-half the amount of the first dose) should be given 30 minutes later. Children, oxygen therapy is initiated; 0.33 ml/kg of sodium nitrite solution is administered, followed immediately by 1.65 ml/kg of sodium thiosulfate solution.
... Sodium nitrite is given to patients poisoned with cyanide to cause formation of methemoglobin, which serves as an alternative binding site for the cyanide ion thereby making it less toxic to the body.
... A human case of 2-methyllactonitrile poisoning, mostly by skin absorption. Nausea, vomiting, loss of consciousness, and tonic-clonic convulsions were evident. Treatment with sodium nitrite and sodium thiosulfate was effective.
... Nitrite has vasodilating properties, probably through transformation into nitric oxide (NO) or a NO-containing molecule acting as a signal factor for smooth muscle relaxation ... /Nitrite/
/EXPTL THER/ ... /The authors/ hypothesized that nitrite would be reduced to NO in ischemic tissue and exert NO-dependent protective effects. Solutions of sodium nitrite were administered in the setting of hepatic and cardiac ischemia-reperfusion (I/R) injury in mice. In hepatic I/R, nitrite exerted profound dose-dependent protective effects on cellular necrosis and apoptosis, with highly significant protective effects observed at near-physiological nitrite concentrations. In myocardial I/R injury, nitrite reduced cardiac infarct size by 67%. Consistent with hypoxia-dependent nitrite bioactivation, nitrite was reduced to NO, S-nitrosothiols, N-nitros-amines, and iron-nitrosylated heme proteins within 1-30 minutes of reperfusion. Nitrite-mediated protection of both the liver and the heart was dependent on NO generation and independent of eNOS and heme oxygenase-1 enzyme activities. These results suggest that nitrite is a biological storage reserve of NO subserving a critical function in tissue protection from ischemic injury. These studies reveal an unexpected and novel therapy for diseases such as myocardial infarction, organ preservation and transplantation, and shock states.
/EXPTL THER/ ...To determine whether infusions of nitrite will prevent delayed cerebral vasospasm ... 14 anesthetized cynomolgus monkeys had an autologous blood clot placed around the right middle cerebral artery. ... A 90-mg sodium nitrite iv solution /was/ infused over 24 hr plus a 45-mg sodium nitrite bolus /was given/ daily (n = 3); a 180-mg sodium nitrite iv solution /was/ infused over 24 hours (n = 3); or a control saline solution infusion (n = 8). Each was infused continuously for 14 days. ... In control monkeys, mean (SD) cerebrospinal fluid nitrite levels decreased from 3.1 (1.5) umol/L to 0.4 (0.1) umol/L at day 7 and to 0.4 (0.4) umol/L at day 14 (P = .03). All 8 control monkeys developed significant vasospasm of the right middle cerebral artery, which was complicated by stroke and death in 1 animal. Sodium nitrite infusions increased the nitrite and methemoglobin levels (< 2.1% of total hemoglobin) in the blood and cerebrospinal fluid without evoking systemic hypotension. Nitrite infusion prevented development of vasospasm (no animals developed significant vasospasm; mean (SD) reduction in right middle cerebral artery area on day 7 after subarachnoid hemorrhage of 8% (9%) in nitrite-treated monkeys vs 47% (5%) in saline-treated controls; P<0.001). There was a negative correlation between the concentration of nitrite in cerebrospinal fluid and the degree of cerebral vasospasm (P< 0.001). Pharmacological effects of nitrite infusion were also associated with the formation of S-nitrosothiol in cerebrospinal fluid. There was no clinical or pathological evidence of nitrite toxicity. /The authors concluded that/ Subacute sodium nitrite infusions prevented delayed cerebral vasospasm in a primate model of subarachnoid hemorrhage.
/EXPTL THER/ It is hypothesised that exogenous nitrite acidified by metabolic products of acidogenic bacteria in the mouth will be converted to products which inhibit growth of the bacteria in question which contribute to dental caries. OBJECTIVES: The aims of this study were (1) to test the activity of both sodium nitrate and sodium nitrite at differing concentrations on the ability of Streptococcus mutans to lower the pH of its surroundings and hence (2) to determine whether either nitrate or nitrite might be bactericidal or bacteriostatic against S. mutans. METHODS: S. mutans NCTC 10449(T) was cultured in a liquid medium to which either sodium nitrate or sodium nitrite was added to a final concentration of 0.0, 0.2, 2.0, 20 or 200 mM, of which the first acted as a test substance negative control. After 24 hr, the cultures were streaked onto agar to test for growth and the remaining culture used for pH measurement. The Mann-Whitney U-Test was used for statistical comparison of pH values. RESULTS: Nitrite at concentrations of 20 and 200 mM had a highly significant inhibitory effect (p < 0.001) on the ability of S. mutans NCTC 10449(T) to lower pH. Moreover, bacteria that had been subjected to these levels of nitrite were unable to recover on solid medium. Nitrate had no such effect on either the growth of the bacteria or on their ability to lower pH. CONCLUSIONS: It is concluded that nitrite, at final concentrations of either 20 or 200 mM, is both bactericidal and anti-acidogenic with respect to S. mutans, while lower concentrations of nitrite and all concentrations of nitrate are ineffective. Nitrite might be worthy of consideration as a mouth-rinse constituent. 4
/MEDICATION: VET/ Methyl acrylonitrile was found to penetrate the rabbit skin readily, causing fatalities in doses of 2 to 4 mL/kg. One of the rabbits was treated with 20 mg/kg of sodium nitrite intravenously and was revived, indicating a typical nitrile effect.

MeSH Pharmacological Classification

Indicators and Reagents

ATC Code

V - Various
V03 - All other therapeutic products
V03A - All other therapeutic products
V03AB - Antidotes
V03AB08 - Sodium nitrite

Mechanism of Action

There is an active endogenous nitrogen cycle in humans that involves nitrate and nitrite, which are interconvertible in vivo. Nitrosating agents that arise from nitrite under acidic gastric conditions react readily with nitrosatable compounds, especially secondary amines and amides, to generate N-nitroso compounds. These nitrosating conditions are enhanced following ingestion of additional nitrate, nitrite or nitrosatable compounds. Some of the N-nitroso compounds that could be formed in humans under these conditions are known carcinogens.
To clarify the mechanisms underlying forestomach carcinogenesis in rats by co-treatment with catechol and sodium nitrite (NaNO2), /the authors/ investigated the involvement of oxidative stress resulting from reaction of the two compounds. Since generation of semiquinone radical, hydroxyl radical (*OH), and peroxynitrite (ONOO-) arose through the reaction of catechol with NO, we proposed that superoxide resulting from catechol oxidation reacted with excess NO, consequently yielding *OH via ONOO-. Male F344 rats were co-treated with 0.2% catechol in the diet and 0.8% NaNO2 in the drinking water for 2 weeks. Prior to occurrence of histological evidence indicating epithelial injury and hyperplasia, 8-hydroxydeoxyguanosine levels in forestomach epithelium significantly increased from 12 hr together with appearance of immunohistochemically nitrotyrosine-positive epithelial cells. There were no remarkable changes in rats given each chemical alone. We conclude that oxidative stress due to NO plays an important role in induction of forestomach epithelial damage, cell proliferation, and thus presumably forestomach carcinogenesis.
... The major concern of possible long-term effects of exposure to nitrate and nitrite is associated with formation of nitroso compounds, many of which are carcinogenic. This formation may take place wherever nitrite and nitrosable compounds are present, but it is favored by acidic conditions or the presence of some bacteria. The gastrointestinal tract and especially the stomach is regarded as the main formation site, but nitrosation reactions can also take place in an infected urinary bladder ... /Nitrate and nitrite poisoning/
The two basic actions of sodium nitrite in vivo are relaxation of smooth muscle, especially of small blood vessels, and in toxic doses the conversion of hemoglobin to methemoglobin.
... Nitrites ... can react with amines or amides and form N-nitroso cmpd (containing the group =N-N=O). N-nitroso cmpd are carcinogenic in a wide range of animal species, most are mutagenic in test systems and some have been teratogenic in animals. It is highly probable that N-nitroso cmpd also may be carcinogenic in man. ... /Nitrite/
Nitrite is involved in the oxidation of hemoglobin (Hb), normally present in blood, to methemoglobin (MetHb). The ferrous iron Fe2+ of the heme group is oxidized to ferric iron Fe3+ and oxygen and nitrite bind more firmly to this oxidized haem. During the process of MetHb formation, nitrate is eventually generated from nitrite. Thus, blood oxygen transport to the tissues and organs is inhibited. The rate of formation of MetHb varies considerably between animal species ... At low levels of nitrite exposure, MetHb formation is reversible. The rate of MetHb reduction, which is catalyzed by the enzyme system NADPH-MetHb reductase, also varied among species, with a high correlation between formation and reduction rates of MetHb. At high nitrite exposure, the reductase system becomes saturated and can no longer cope with MetHb formation. Such saturation results in increased MetHb concentration in the blood leading to ischemia in tissues, cyanosis, irreversible damage to the tissues and ultimately to mortality ... Young infants (aged < 3 months) are extremely susceptible to nitrite-induced MetHb formation because of the presence of fetal Hb. Fetal Hb can comprise initially 60 to 80% of the total Hb, decreasing to 20 to 30% within 3 months. Fetal Hb seems to be more easily converted to MetHb... /Nitrite/
Nitrite may form nitroso compounds by reaction with a nitrosatable compound. Many different amino compounds including secondary and tertiary amines, secondary and tertiary amides, N-substituted ureas, guanidines, indoles (mainly tryptophan-bound in proteins) and urethanes, can act as nitrosatable compounds. In the case of amines, amides and ureas, the formed nitroso compounds are N-nitrosamines, N-nitrosoamides and N-nitrosoureas. The most common nitroso compounds are those derived from secondary amines. The rate of formation is often pH dependent and proportional to the concentration of unprotonated amine (inversely related to the basicity of the amine) and to the concentration of N2O3, and hence to the square of the NO2 concentration. An optimum pH in the range of 2.5 to 3.3 is commonly observed for N-nitrosamine formation ... Nitrosation occurs especially rapidly with weakly basic secondary amines (eg morpholine, piperazine, N-methylaniline), N-alkylureas, N-alkylcarbamates and aminopyrine. Nitrosation occurs relatively slowly with strongly basic amines, such as dimethylamine, and simple N-alkylamides. Nitrosation of tertiary amines, yielding dialkylnitrosamines and nitrosation of guanidines, yielding nitrosocyanamides and nitrosoureas occur relatively slowly. Catalysis of N-nitrosamine formation by nucleophilic anions at pH 2 to 5 has been widely observed. The catalytic order is SCN > I > Br > Cl > phosphate or carboxylate. Acceleration by SCN- and I- have attracted much attention because of their in vivo relevance: salivary SCN- levels are relatively high in smokers and I- is present in gastric secretion. Nitrosation of amides and related compounds is not catalyzed by nucleophilic anions. ... . /Nitrite/
... Nitrite may exhibit mutagenic activity by three mechanisms: (i) nitrite may deaminate DNA-bases in single strand vital DNA. Spontaneous deaminations, however, are frequent and DNA-repair systems correcting these lesions are present in bacteria and probably mammalian cells as well, (ii) formation of intra- or interstrand crosslinks between purine residues may occur resulting in distortion of the helix in the case of double-stranded DNA. An induction of this type of lesions may be enhanced by the presence of molecules proximate to DNA, like polyamines, glycols, alcohols and phenols ... and (iii) nitrite may react with nitrosatable agents to form N-nitroso compounds and thus indirectly exhibit mutagenic (and carcinogenic) activity. /Nitrite/

Pictograms

Environmental Hazard Acute Toxic

Oxidizer;Acute Toxic;Environmental Hazard

Other CAS

7632-00-0

Associated Chemicals

Nitrite;14797-65-0

Wikipedia

Sodium nitrite

Use Classification

Food additives
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
COLOUR_RETENTION_AGENT; -> JECFA Functional Classes
Cosmetics -> Anticorrosive

Methods of Manufacturing

By heating sodium nitrate until it fuses ... adding sufficient metallic lead to completely reduce nitrate to nitrite. ... mixt is lixiviated with water, filtered, partially evaporated, & allowed to crystallize.
Synthesized by a number of chemical reactions involving the reduction of sodium nitrate by exposure to heat, light, and ionizing radiation, addition of lead metal to fused sodium nitrate at 400-450 °C, reaction of the nitrate in the presence of sodium ferrate and nitric oxide at about 400 °C, contacting molten sodium nitrate with hydrogen, and electrolyte reduction of sodium nitrate in a cell having a cation-exchange membrane, rhodium-plated titanium anode, and lead cathode.
Reaction of nitrogen oxides with sodium carbonate or sodium hydroxide solution.
Large-scale production of sodium nitrite is now based on the reaction of nitrogen oxides with sodium carbonate or sodium hydroxide solution.

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Fabricated metal product manufacturing
Food, beverage, and tobacco product manufacturing
Miscellaneous manufacturing
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Oil and gas drilling, extraction, and support activities
Paint and coating manufacturing
Petroleum lubricating oil and grease manufacturing
Petroleum refineries
Plastic material and resin manufacturing
Synthetic dye and pigment manufacturing
Utilities
Water treatment
Wholesale and retail trade
resale of chemicals
sales and services to the marine industry
Nitrous acid, sodium salt (1:1): ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.
Incompatibilities: acetanilide, antipyrine, chlorates, hypophosphites, iodides, mercury salts, permanganates, sulfites, tannic acid, vegetable astringent decoctions, infusions or tinctures.
Addition of sodium nitrite to meat that accounts for 7% of the entire US food supply is generally believed to have reduced the risk of botulism in humans to almost zero. Nitrite retards the growth of botulinum spores, which are prevalent in food.
Nitrosodiethanolamine (NDELA) ... combines with sodium nitrite used as a corrosion inhibitor.

Analytic Laboratory Methods

Hydrazine method, applicable in presence or absence of nitrates or chlorides, is used to determine nitrites in drug tablets by titration with iodine. /Nitrites/
Colorimetric method for determination of ... nitrite in cured meat. /Nitrite/
Modified Jones Reductor used to determine nitrate & nitrite in cheeses containing greater than or equal to 1 ppm nitrite. /Nitrates & nitrites/
Titration with sodium thiosulfate used to determine nitrites (including sodium nitrite) in dry cure mix or curing pickle preservatives. I
For more Analytic Laboratory Methods (Complete) data for SODIUM NITRITE (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

Sample collection: Arterial blood sampling reveals a characteristic chocolate-brown color. Methemoglobin concentrations can be quantified by spectrophotometry and should be measured immediately. Biochemical analysis: Total hemoglobin, blood count. Serum electrolytes, especially potassium. Acid-base balance. Arterial blood gases. Urine analysis. Toxicological analysis: The most relevant investigation is methemoglobin concentration which correlates well with symptoms and should be monitored according to the clinical condition. /Nitrate and nitrite poisoning/

Storage Conditions

Separated from combustible and reducing substances, acids. Dry. Well closed.
It must be stored and shipped separately from oxidizable substances, ammonium salts, urea, food, and animal feeds.

Interactions

The effects of acidified sodium nitrite, a releaser of nitric oxide, combined with human superoxide dismutase were investigated in a 6 hr model of myocardial ischemia (MI) with repertusion in open-chest, anesthetized cats. Acidified sodium nitrite + human superoxide dismutase together exert significant protection on the myocardium subjected to ischemia and repertusion injury. Sodium nitrite may act synergisticaly with human superoxide dismutase to prolong the action of nitric oxide scavenging free radicals that inactivate nitric oxide.
Chronic sodium nitrite (SN) treatment potentiated spontaneous and 1,2-dimethylhydrazine (DMH)-induced carcinogenesis. Mice injected with SN alone showed a higher incidence of leukemia and lung cancer than in controls. Combined treatment with DMH and SN induced most of benign and malignant tumors (hepatic hemangioendothelioma, hepatocarcinoma, renal adenoma, etc.). The difference in the numbers of DMH- and SN-induced tumor bearers was not significant until a concentration of 500 mg/L was reached (64.7%). The level of multiple tumor incidence increased when SN 50 and 500 mg/L was used. Unlike DMH alone, cumulative incidence of DMH-specific tumors and leukemia after combined treatment was higher. An evaluation of cumulative incidence and relative risk established an indirect but positive correlation between SN dose, on the one hand, and spontaneous and induced carcinogenesis, on the other. The strongest carcinogenic effect was reported when DMH was used in combination with SN 500 mg/L. /The authors concluded that their/ data confirmed the carcinogenic hazard of chronic exposure to SN which increased when in combination with that to a specific carcinogenic substance.
Combined effects of sodium nitrite (NaNO2) and 2-amino-3-methylimidazo(4,5-f)quinoline (IQ) on liver, colon and Zymbal's gland carcinogenesis were assessed using a rat two-stage carcinogenesis model, with a focus on involvement of oxidative stress. Male 6-week-old F344 rats were given a single intraperitoneal injection of 200 mg/kg of diethylnitrosamine and 4 subcutaneous injections of 40 mg/kg of 1,2-dimethylhydrazine for initiation. Then, they were administered 0 or 300 ppm IQ in the diet or 0, 0.1 or 0.2% NaNO2 in their drinking water for 27 weeks. The treatment with NaNO2+IQ significantly enhanced colon and Zymbal's gland carcinogenesis and tended to enhance hepatocarcinogenesis. The incidence of lung tumors in the IQ-treated groups was significantly increased as compared with the initiation alone group. In a second experiment, male rats were given IQ or NaNO2 under the same conditions as before for 1 week, and at sacrifice, their liver and colon tissue or mucosa were collected for analysis of 8-hydroxydeoxyguanosine (8-OHdG), thiobarbituric acid reactive substances (TBARS), acrolein-modified protein and the bromodeoxyuridine-labeling index (BrdU-LI) (in the colon). In the colon, 8-OHdG, acrolein-modified protein levels and BrdU-LI were significantly increased by the combined treatment. These results indicate that the treatment with NaNO2 enhances IQ-induced colon and Zymbal's gland carcinogenesis in rats and that oxidative DNA damage and lipid peroxidation may partly be involved, especially in the colon. In addition, this experiment showed that IQ can act as a potent lung carcinogen in rats.
... Short-term effects of combined treatment with anti-oxidants, sodium ascorbate (NaAsA) and sodium nitrite (NaNO2) on forestomach cell proliferation were examined in F344 male rats. Groups of 5 animals aged 6 weeks were treated for 4 weeks with 0.8% catechol, 0.8% hydroquinone, 1% tert-butyl-hydroquinone (TBHQ), 2% gallic acid or 2% pyrogallor alone or in combination with 0.3% NaNO2 in the drinking water and/or 1% NaAsA in the diet. The thicknesses of forestomach mucosa in rats treated with anti-oxidants and NaNO2 in combination were greater than those with antioxidant alone and additional NaAsA treatment further enhanced the thickening of mucosa. It was noteworthy that values for mucosae of animals treated with NaNO2 and NaAsA without anti-oxidant were similar to those for anti-oxidants.
For more Interactions (Complete) data for SODIUM NITRITE (40 total), please visit the HSDB record page.

Stability Shelf Life

Very slowly oxidizes to nitrate in air.
Soln of sodium nitrite are unstable & should be prepared directly before use; cannot be dispensed in acidic vehicles

Dates

Modify: 2023-09-12

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